Ivermectin-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄₈H₇₂D₂O₁₄ |
|---|---|
Molecular Weight |
877.11 |
Synonyms |
22,23-Dihydroavermectin B1-d2; 22,23-Dihydro C-076B1-d2; Heartgard 30; Ivomec-d2; Ivosint-d2; Mectizan-d2; Stromectol-d2; Uvemec-d2; Vermic-d2; Zimecterin-d2; |
Origin of Product |
United States |
Scientific Research Applications
Antiparasitic Applications
Ivermectin is primarily known for its effectiveness against various parasitic infections. It has been used to treat:
- Onchocerciasis (River Blindness)
- Lymphatic Filariasis
- Strongyloidiasis
- Ascariasis
Antitumor Applications
Recent studies have indicated that ivermectin may possess antitumor properties. Research has demonstrated that it can inhibit tumor growth in various cancer models.
Case Studies
- Ehrlich Carcinoma Model : Ivermectin was administered at a dose of 1 mg/kg in mice, resulting in a 50% reduction in tumor size by day 5. The combination with vincristine enhanced the antitumor effect significantly .
- Leukemia Models : In xenograft models of human leukemia (OCI-AML2 and K562), ivermectin delayed tumor growth and reduced mass through mechanisms involving chloride influx and reactive oxygen species generation .
Summary of Findings
The antitumor effects are attributed to multiple pathways:
- Inhibition of multidrug resistance proteins.
- Modulation of signaling pathways (Akt/mTOR, WNT-TCF).
- Induction of apoptosis in cancer cells.
Applications in COVID-19 Treatment
Ivermectin has gained attention for its potential role in treating COVID-19. Although its efficacy remains debated, several studies report positive outcomes.
Evidence from Clinical Trials
- A meta-analysis indicated significant reductions in mortality and time to clinical recovery among patients treated with ivermectin .
- Observational studies showed improvements in pneumonia symptoms post-treatment with ivermectin, suggesting a potential role as an adjunct therapy .
Mechanisms Proposed
Preparation Methods
Deuterium Incorporation via Borodeuteride Reduction
The most widely documented method involves the reduction of the 22,23-double bond in avermectin B1a using sodium borodeuteride (NaBD4). This approach adapts the hydrogenation step described in the ivermectin synthesis patent (CN103396464A), substituting NaBH4 with NaBD4 to introduce deuterium:
-
Protection of Hydroxyl Groups :
The 4''- and 5-hydroxyl groups of avermectin B1a are protected with allyl carbonate to prevent undesired side reactions. This is achieved by reacting avermectin B1a with allyl chlorocarbonate in dichloromethane at −40°C to 40°C for 1–10 hours, using tetramethylethylenediamine (TMEDA) as a base. -
Oxidation of 23-Hydroxyl to Ketone :
The 23-hydroxyl group is oxidized to a ketone using dimethyl sulfoxide (DMSO) and phenoxy phosphoryl chloride at −40°C to 30°C for 3–20 hours. -
Hydrazone Formation :
The ketone intermediate reacts with methyl sulfonyl hydrazide in ethanol at 20°C–80°C for 1–24 hours to form a hydrazone derivative. -
Deuteride Reduction :
The hydrazone is reduced with NaBD4 in 2-butyl acetate at 0°C–60°C for 1–20 hours, concurrently removing the allyl carbonate protecting groups. This step introduces two deuterium atoms at the 22- and 23-positions.
Catalytic Deuteration with Deuterium Gas
An alternative method employs catalytic hydrogenation using deuterium gas (D2) and palladium on carbon (Pd/C). While less common, this approach avoids the use of borodeuteride reagents:
-
Selective Deuteration :
Avermectin B1a is dissolved in deuterated ethanol (CD3CD2OD) and stirred under D2 atmosphere (1–3 bar) with 10% Pd/C at 25°C for 24–48 hours. -
Workup :
The catalyst is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by crystallization from ethanol-water.
Yield : 50–60% (lower than borodeuteride method due to competing hydrogenation pathways).
Purification and Characterization
Crystallization and Solubility Data
This compound is crystallized from ethanol, yielding a white crystalline solid with solubility profiles critical for formulation (Table 1).
Table 1: Solubility and Formulation Parameters of this compound
| Parameter | Value |
|---|---|
| Solubility in DMSO | 10 mg/mL |
| Solubility in PEG300 | 5 mg/mL |
| Melting Point | 155–158°C |
| Purity (HPLC) | ≥98% |
Spectroscopic Confirmation
-
NMR : The disappearance of the 22,23-olefinic protons (δ 5.3–5.5 ppm) and appearance of a deuterated dihydro signal (δ 1.2–1.5 ppm) confirm deuteration.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 897.5 [M+H]+, with a 2 Da increase compared to non-deuterated ivermectin.
Industrial-Scale Considerations
The borodeuteride method is preferred for large-scale synthesis due to higher yields and milder conditions. Key optimizations include:
-
Solvent Recycling : 2-Butyl acetate is recovered and reused to reduce costs.
-
Catalyst Regeneration : Palladium catalysts from step 4 are reclaimed via filtration and reactivation.
-
Avoiding Tributyltin Hydride : The patent method eliminates hypertoxic Bu3SnH, enhancing safety.
Challenges and Limitations
Q & A
Q. How should long-term safety assessments of this compound be structured in post-marketing surveillance?
- Methodological Answer : Implement pharmacovigilance frameworks like FAERS or VigiBase to collect adverse event reports. Use disproportionality analysis (e.g., reporting odds ratios) to detect signals. Conduct nested case-control studies within electronic health records to adjust for confounders .
- Key Considerations : Partner with regulatory agencies to align safety endpoints with risk evaluation and mitigation strategies (REMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
